molecular formula C13H18N2O2 B8138811 Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine

Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine

Cat. No.: B8138811
M. Wt: 234.29 g/mol
InChI Key: GRYSRZGFDQGMMA-YNEHKIRRSA-N
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Description

Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. The presence of a pyridinylmethoxy group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine typically involves multi-step organic reactions. One common method includes the cycloaddition of 1,4-dipoles with suitable dipolarophiles. For instance, the reaction between dimethyl acetylenedicarboxylate and pyridine can be used to generate the necessary dipoles, which then undergo cycloaddition to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxazine derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazine compounds.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethoxy group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted oxazines, reduced oxazine derivatives, and oxidized forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the pyridinylmethoxy group suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism by which Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridinylmethoxy group can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. Additionally, the oxazine ring can undergo conformational changes that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Spiropyrido[2,1-b][1,3]oxazine-pyrroles: These compounds share a similar oxazine ring structure but differ in the substituents attached to the ring.

    Spiroquinolizines: These compounds also contain a spirocyclic structure but have different heteroatoms and substituents.

Uniqueness

Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine is unique due to its specific combination of a pyridinylmethoxy group and an oxazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4aS,7R,7aR)-7-(pyridin-4-ylmethoxy)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-12(13-11(1)15-7-8-16-13)17-9-10-3-5-14-6-4-10/h3-6,11-13,15H,1-2,7-9H2/t11-,12+,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYSRZGFDQGMMA-YNEHKIRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1NCCO2)OCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@H]1NCCO2)OCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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